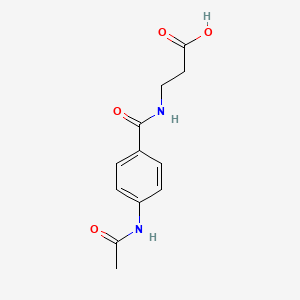

3-(4-Acetylamino-benzoylamino)propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Acetylamino-benzoylamino)propionic acid (3-ABA) is an important organic compound used in a wide range of scientific research applications. It is a white, crystalline solid that can be synthesized in the laboratory. It has a molecular weight of 191.2 g/mol and a melting point of 132-134°C. 3-ABA is an amino acid derivative and is an important component of many biological processes.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds : 3-(4-Phenyl) benzoyl propionic acid, a related compound, has been used as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. The derivatives of furanones and benzoxazinones showed notable reactions with different nucleophiles (Soliman, Bakeer, & Attia La., 2010).

Hypolipidemic Agents : Research has shown that 3-(4-Phenoxybenzoyl) propionic acids and their derivatives exhibit hypolipidemic activity in normal rats. A study involving these compounds discovered that the 2-acetylthio derivative displayed significant hypolipidemic activity (Tomisawa et al., 1985).

Immunotropic Activity : Amides of 5‐substituted 3‐methyl‐4‐isothiazolecarboxylic acid, containing acetylamino or benzoylamino groups, were found to have activities in the humoral immune response and delayed type hypersensitivity reaction to sheep red blood cells in vivo (Lipnicka, Regiec, Sułkowski, & Zimecki, 2005).

Fluorescence Spectra in Pharmaceutical Research : 7-Acetylamino-, benzoylamino-, and tosylamino-3-phenylisocarbostyril compounds have been synthesized and their fluorescence spectra analyzed for potential pharmaceutical applications (Yagi, Oomori, & Okazaki, 1969).

Local Anesthetic and Platelet Antiaggregating Activities : Ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have been synthesized and tested for activities like local anesthetic and platelet antiaggregating, comparable to acetylsalicylic acid (Mosti et al., 1994).

Synthesis of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a compound similar to 3-(4-Acetylamino-benzoylamino)propionic acid, is a versatile synthon for preparing polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Propriétés

IUPAC Name |

3-[(4-acetamidobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-8(15)14-10-4-2-9(3-5-10)12(18)13-7-6-11(16)17/h2-5H,6-7H2,1H3,(H,13,18)(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDSDLFJOCMYCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetylamino-benzoylamino)propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)